4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
The synthesis of 4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of benzene derivatives, followed by sulfonylation and cyclization to form the naphthofuran structure . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Electrophilic aromatic substitution is a key reaction, where the compound reacts with electrophiles to form substituted products
Common reagents used in these reactions include bromine, sulfuric acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s sulfonyl and bromine groups play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar compounds to 4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione include:
1,4-Dibromo-2,5-dimethoxybenzene: Used in the preparation of polyfluorene derivatives.
Naphtho[2,3-c]thiophene-4,9-dione: Known for its enhanced photovoltaic effects in polymer solar cells.
The uniqueness of this compound lies in its specific combination of bromine and sulfonyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
60981-70-6 |
---|---|
Molecular Formula |
C18H8Br2O5S |
Molecular Weight |
496.1 g/mol |
IUPAC Name |
4-(2,5-dibromophenyl)sulfonylbenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C18H8Br2O5S/c19-10-5-6-13(20)14(8-10)26(23,24)16-11-4-2-1-3-9(11)7-12-15(16)18(22)25-17(12)21/h1-8H |
InChI Key |
UIVLIYODQNAGOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C2S(=O)(=O)C4=C(C=CC(=C4)Br)Br)C(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.